2,6-Difluoro-4-methoxybenzene-1-sulfonyl fluoride
Description
Properties
IUPAC Name |
2,6-difluoro-4-methoxybenzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O3S/c1-13-4-2-5(8)7(6(9)3-4)14(10,11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSJUDPODVNCDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)S(=O)(=O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-methoxybenzene-1-sulfonyl fluoride typically involves the reaction of 2,6-difluoro-4-methoxybenzenesulfonyl chloride with a fluoride source under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to ensure the stability of the intermediate compounds.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-methoxybenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
Organic Synthesis
2,6-Difluoro-4-methoxybenzene-1-sulfonyl fluoride serves as a valuable building block in the synthesis of complex organic molecules. It participates in nucleophilic substitution reactions where the sulfonyl fluoride group can be replaced by various nucleophiles such as amines and alcohols. The compound's unique electronic properties allow for the construction of diverse organosulfur derivatives, which are essential in synthetic chemistry.
Medicinal Chemistry
The compound has garnered attention for its potential as an enzyme inhibitor. Its sulfonyl fluoride group can covalently modify nucleophilic residues in target proteins, leading to inhibition of enzymatic activity . This mechanism is particularly useful in drug design, where targeting specific enzymes involved in disease pathways can lead to novel therapeutic agents.
Notable Applications:
- Inhibition of Cancer Pathways : Research indicates its potential as a therapeutic agent by targeting proteins involved in tumor growth and survival.
- Fragment-Based Drug Discovery : The compound has been utilized in fragment-based screening to identify novel inhibitors for various biological targets .
Chemical Biology
In chemical biology, this compound is employed to study protein modifications and enzyme inhibition. Its ability to form covalent bonds with active site residues makes it an effective tool for probing enzyme functions and interactions .
Case Studies
- Enzyme Inhibition Studies : Research has demonstrated that this compound effectively inhibits dihydrofolate reductase (DHFR), a key enzyme in cancer metabolism. Molecular docking studies indicated strong binding interactions at the active site .
- Synthesis of Novel Inhibitors : In fragment-based drug discovery approaches, this compound has been used to synthesize new sulfonimidoyl fluorides that exhibit high potency against various biological targets .
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-methoxybenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active site of enzymes, leading to their inhibition. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared to fluorinated benzene sulfonyl chlorides and fluorides, focusing on substituent patterns and functional group differences. Key analogs include:
| Compound Name | CAS Number | Substituents | Similarity Score | Functional Group | Key Inferred Properties |
|---|---|---|---|---|---|
| 2,6-Difluoro-4-methoxybenzene-1-sulfonyl fluoride | N/A | 2-F, 6-F, 4-OCH₃ | N/A | -SO₂F | High stability, moderate reactivity, enhanced solubility due to methoxy |
| 2,4-Difluorobenzene-1-sulfonyl chloride | 13918-92-8 | 2-F, 4-F | 0.92 | -SO₂Cl | Higher reactivity, lower hydrolytic stability |
| 2,3,4-Trifluorobenzene-1-sulfonyl chloride | 175278-08-7 | 2-F, 3-F, 4-F | 0.85 | -SO₂Cl | Increased electrophilicity, reduced solubility |
| 4-Fluorobenzene-1-sulfonyl chloride | 349-88-2 | 4-F | 0.84 | -SO₂Cl | Lower steric hindrance, base-sensitive |
| 2-Fluoro-5-methylbenzene-1-sulfonyl chloride | 870704-14-6 | 2-F, 5-CH₃ | 0.84 | -SO₂Cl | Methyl group enhances lipophilicity |
Functional Group and Reactivity
- Sulfonyl Fluoride vs. Chloride : The sulfonyl fluoride group (-SO₂F) in the target compound confers greater hydrolytic stability compared to sulfonyl chlorides (-SO₂Cl), which are prone to hydrolysis . This makes the fluoride more suitable for applications requiring prolonged storage or controlled reactivity.
- Methoxy Substituent : The 4-methoxy group in the target compound is unique among the analogs listed. This electron-donating group increases solubility in polar solvents and may reduce electrophilicity at the sulfonyl center compared to fully fluorinated derivatives.
Substituent Position and Electronic Effects
- In contrast, 2,4-difluoro (CAS 13918-92-8) and 2,3,4-trifluoro (CAS 175278-08-7) analogs exhibit asymmetric charge distributions, influencing their reactivity with nucleophiles .
- Trifluoro vs. Methoxy : The trifluoroethoxy group in triflusulfuron methyl () highlights how bulkier substituents can hinder reactivity, whereas the methoxy group in the target compound balances steric and electronic effects.
Research Findings and Implications
Recent studies emphasize the superiority of sulfonyl fluorides in click chemistry due to their stability and selective reactivity. The methoxy group in this compound could expand its utility in drug discovery, where solubility and controlled reactivity are critical. Comparative data suggest that substituent positioning and functional group selection directly impact compound performance in synthetic and biological contexts.
Biological Activity
2,6-Difluoro-4-methoxybenzene-1-sulfonyl fluoride (CAS No. 2137682-45-0) is a sulfonyl fluoride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a difluorobenzene ring substituted with a methoxy group and a sulfonyl fluoride moiety. This unique architecture contributes to its reactivity and biological interactions.
The biological activity of sulfonyl fluorides, including this compound, often involves covalent modification of nucleophilic residues in target proteins. The sulfonyl fluoride group can react with amino acids such as cysteine and histidine, leading to the inhibition of enzymatic activity or alteration of protein function. For instance, studies have shown that sulfonyl fluorides can effectively label proteins involved in various pathways, suggesting their role as potential inhibitors in therapeutic contexts .
Biological Activity Overview
The biological activities reported for this compound include:
- Inhibition of Enzymatic Activity : The compound has been tested against several enzymes and proteins, demonstrating significant inhibitory effects through covalent modification.
- Targeting Cancer Pathways : Research indicates its potential as a therapeutic agent in cancer treatment by targeting specific proteins involved in tumor growth and survival.
- Fragment-Based Drug Discovery : The compound has been utilized in fragment-based screening approaches to identify novel inhibitors for various targets .
Case Study 1: Protein Targeting
In a study investigating the reactivity of sulfonyl fluorides with purified proteins, this compound was screened against carbonic anhydrase II (CAII) and KRAS4B G12D. The results indicated that the compound selectively modified specific residues within these proteins, leading to insights into its binding mechanisms and potential therapeutic applications .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of sulfonyl fluorides. The findings suggested that this compound exhibited cytotoxic effects on cancer cell lines by inhibiting critical signaling pathways. The mechanism involved disruption of protein interactions essential for cell proliferation .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are most effective for preparing 2,6-Difluoro-4-methoxybenzene-1-sulfonyl fluoride, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves sulfonation of a pre-functionalized benzene ring. Begin with 2,6-difluoro-4-methoxybenzene as the precursor. Sulfonation can be achieved using chlorosulfonic acid, followed by fluorination with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) to replace the sulfonic acid group with a fluoride. Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (using dichloromethane/hexane) is critical to isolate high-purity product. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis and NMR .
Q. Which spectroscopic techniques are optimal for characterizing this compound, particularly given its fluorine substituents?
- Methodological Answer : Prioritize NMR (δ range: -100 to -150 ppm for sulfonyl fluorides) to confirm the presence and electronic environment of fluorine atoms. Complement with NMR to resolve methoxy (-OCH, δ ~3.8 ppm) and aromatic protons (δ ~6.5–7.5 ppm). IR spectroscopy can validate sulfonyl fluoride (S=O stretches at ~1350–1200 cm) and methoxy groups (C-O stretches at ~1250 cm). High-resolution mass spectrometry (HRMS) ensures molecular ion consistency. For crystalline samples, X-ray diffraction provides definitive structural confirmation .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., fluorine, methoxy) influence the reactivity of sulfonyl fluorides in nucleophilic substitution reactions?
- Methodological Answer : The 2,6-difluoro substitution enhances electrophilicity at the sulfonyl fluoride group by withdrawing electron density via inductive effects, accelerating nucleophilic attack (e.g., by amines or thiols). The para-methoxy group donates electron density through resonance, which may stabilize intermediates but could reduce reaction rates. To quantify these effects, conduct kinetic studies under controlled conditions (e.g., varying solvents or nucleophiles) and apply Hammett σ parameters. Compare reactivity with analogs lacking fluorine or methoxy groups (e.g., 4-methoxybenzenesulfonyl fluoride) .
Q. How can researchers resolve contradictions in reported hydrolytic stability of sulfonyl fluorides under acidic vs. basic conditions?
- Methodological Answer : Conflicting stability data often arise from solvent polarity, temperature, or trace catalysts. Design systematic experiments:
- Test hydrolysis in buffered solutions (pH 1–14) at 25°C and 60°C.
- Use HPLC or NMR to monitor degradation rates.
- Compare with structurally similar compounds (e.g., ’s 4-[(heptadecafluorononenyl)oxy]benzenesulfonyl chloride) to isolate substituent effects.
Note: Sulfonyl fluorides generally hydrolyze faster under basic conditions due to hydroxide ion nucleophilicity, but steric hindrance from 2,6-fluorine substituents may slow this process .
Q. What strategies mitigate side reactions when using this compound in multi-step syntheses (e.g., Suzuki couplings or click chemistry)?
- Methodological Answer :
- Protection of Sulfonyl Fluoride : Use silyl protecting groups (e.g., TMS-Cl) to temporarily block the sulfonyl fluoride during metal-catalyzed reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates but may accelerate hydrolysis; balance with low-temperature conditions.
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) tolerate sulfonyl fluorides better than copper-based systems. For click chemistry, optimize azide concentrations to avoid over-alkylation. Validate stepwise yields via LC-MS .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported yields for fluorination steps during synthesis?
- Methodological Answer : Yield variations often stem from moisture sensitivity of fluorinating agents (e.g., KF) or incomplete sulfonate-to-fluoride conversion. Implement the following:
Q. What computational methods support the prediction of regioselectivity in reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and electrostatic potential maps to predict nucleophilic attack sites. Compare with experimental data (e.g., X-ray structures in ) to validate accuracy. Software like Gaussian or ORCA is recommended, with solvent effects modeled using PCM .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
